Larazotide

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le larazotide est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés sont couplés à l'aide de réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et déprotégée pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle du this compound suit des principes similaires à la synthèse en laboratoire mais à une échelle plus grande. Le processus implique des synthétiseurs peptidiques automatisés pour garantir une grande efficacité et une grande pureté. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

Le larazotide subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique.

Réactifs et conditions courants

Formation de liaison peptidique : DIC, HOBt et N,N-diisopropyléthylamine (DIPEA) sont couramment utilisés.

Clivage de la résine : L'acide trifluoroacétique (TFA) est utilisé pour cliver le peptide de la résine et éliminer les groupes protecteurs.

Principaux produits

Le principal produit formé à partir de ces réactions est le peptide this compound entièrement assemblé et purifié.

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :

Médecine : Principalement étudié pour le traitement de la maladie cœliaque en régulant la perméabilité intestinale et en empêchant la réponse immunitaire déclenchée par le gluten

Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique et les relations structure-activité.

Mécanisme d'action

Le this compound fonctionne comme un inhibiteur de la perméabilité paracellulaire. Dans la maladie cœliaque, il bloque les récepteurs de la zonuline, empêchant le démontage des jonctions serrées et l'augmentation associée de la perméabilité intestinale. Cette action contribue à maintenir l'intégrité de la barrière intestinale et à réduire la réponse immunitaire déclenchée par le gluten .

Applications De Recherche Scientifique

Clinical Trials

- Phase II Trials : In initial studies, larazotide acetate was shown to alleviate gluten-induced symptoms in patients with celiac disease who were on a gluten-free diet. A notable trial demonstrated that a dosage of 0.5 mg significantly reduced gastrointestinal symptoms compared to placebo, while higher doses did not yield additional benefits .

- Phase III Trials : The most significant ongoing investigation was the CedLara trial, which aimed to assess the efficacy of this compound acetate as an adjunct therapy for patients with persistent symptoms despite adhering to a gluten-free diet. However, this trial faced challenges related to patient recruitment and was ultimately discontinued due to insufficient data to support continuation .

Summary of Findings from Clinical Trials

| Study Phase | Dosage (mg) | Results |

|---|---|---|

| Phase II | 0.5 | Significant reduction in gastrointestinal symptoms compared to placebo (P = .022) |

| Phase III | N/A | Discontinued due to insufficient patient recruitment and inconclusive results |

Potential Use in Other Conditions

Recent research has explored this compound's potential beyond celiac disease, particularly in treating complications associated with COVID-19, such as Multisystem Inflammatory Syndrome in Children (MIS-C). A study indicated that children treated with this compound acetate experienced a faster resolution of gastrointestinal symptoms and a decrease in inflammatory markers associated with COVID-19 compared to those not receiving the treatment .

Mechanism in Other Conditions

The hypothesis driving this application is based on the role of zonulin, a protein that modulates intestinal permeability. This compound, being structurally similar to zonulin, may help regulate gut permeability during inflammatory responses seen in conditions like MIS-C and potentially Kawasaki disease .

Case Studies and Research Insights

- Celiac Disease Management : A multicenter randomized controlled trial involving 342 adults demonstrated that this compound acetate significantly improved symptom management for patients on a gluten-free diet. The study highlighted reductions in abdominal pain and overall gastrointestinal symptom burden .

- Ischemic Injury Recovery : In an animal model study involving porcine subjects, this compound acetate was shown to enhance recovery from ischemic intestinal injury by improving transepithelial electrical resistance and reducing permeability .

- COVID-19 Related Symptoms : A clinical observation noted that children treated with this compound exhibited a more rapid decline in serum levels of inflammatory markers associated with COVID-19 compared to controls, suggesting its potential utility as an adjunct therapy in severe cases .

Mécanisme D'action

Larazotide functions as an inhibitor of paracellular permeability. In celiac disease, it blocks the zonulin receptors, preventing tight junction disassembly and the associated increase in intestinal permeability. This action helps to maintain the integrity of the intestinal barrier and reduce the immune response triggered by gluten .

Comparaison Avec Des Composés Similaires

Composés similaires

Zonuline : Une protéine qui régule la perméabilité intestinale mais l'augmente, conduisant à des affections comme la maladie cœliaque.

Unicité du this compound

Le this compound est unique dans son action spécifique sur les récepteurs de la zonuline et sa capacité à restaurer l'intégrité des jonctions serrées sans provoquer d'effets secondaires importants. Son efficacité dans les essais cliniques pour la maladie cœliaque souligne son potentiel comme agent thérapeutique .

Activité Biologique

Larazotide acetate (LA) is an innovative synthetic peptide composed of eight amino acids, primarily recognized for its role as a tight junction (TJ) regulator . Initially derived from the Vibrio cholerae enterotoxin, it mimics the action of human zonulin, which modulates intestinal permeability. This compound is currently undergoing clinical trials for the treatment of celiac disease (CeD) and has shown promise in enhancing intestinal barrier function and reducing gluten-induced mucosal damage.

This compound operates by regulating tight junctions between epithelial cells in the intestine. Its primary mechanism involves:

- Promotion of Tight Junction Assembly : LA enhances the assembly of tight junction proteins, thus preventing the opening of these junctions which can lead to increased intestinal permeability.

- Actin Filament Rearrangement : It induces changes in actin filaments that support the structural integrity of tight junctions, effectively blocking gluten from penetrating the intestinal submucosa and triggering inflammatory responses .

| Mechanism | Description |

|---|---|

| Tight Junction Assembly | Enhances the formation and stability of tight junctions |

| Actin Filament Rearrangement | Modifies actin structures to maintain epithelial barrier integrity |

| Inhibition of Gliadin Response | Prevents gliadin from causing inflammatory reactions in the intestinal wall |

Clinical Studies

- Celiac Disease Management : In Phase II clinical trials, this compound acetate was shown to limit gastrointestinal symptom severity in patients exposed to gluten. Compared to a placebo, patients receiving LA experienced significant improvements in their symptoms .

- Ischemic Injury Recovery : A study on porcine jejunum demonstrated that LA significantly improved recovery from ischemic injury at an optimal concentration of 1 µM. The treatment led to enhanced transepithelial electrical resistance (TER), indicating improved barrier function .

Case Studies

- Case Study 1 : A multicenter trial evaluated the efficacy of this compound acetate in patients with persistent symptoms of celiac disease. Results indicated that patients treated with LA reported fewer symptoms compared to those receiving a placebo, emphasizing its potential as an adjunct therapy alongside a gluten-free diet.

- Case Study 2 : Research involving ischemic injury models showed that LA not only restored barrier function but also reduced inflammatory markers associated with tissue damage, suggesting its dual role as a protective agent during mucosal injury recovery .

Antiviral Properties

Recent investigations have expanded the scope of this compound's biological activity to include antiviral potential against SARS-CoV-2. Studies indicated that derivatives of this compound exhibit binding affinity to the viral main protease (Mpro), essential for viral replication. This finding positions LA as a candidate for drug repurposing in response to viral infections .

Table 2: Antiviral Activity of this compound Derivatives

| Derivative | Binding Affinity | Cell Membrane Permeability | Biological Activity |

|---|---|---|---|

| Original this compound | High | Moderate | Effective |

| Derivative #2 | Moderate | High | Enhanced |

| Derivative #6 | High | High | Most effective |

Propriétés

Key on ui mechanism of action |

AT-1001 is an orally administered octapeptide zonulin receptor antagonist that appears to exert its inhibitory effect on gliadin-induced tight junction disassembly by blocking putative zonulin receptors on the luminal surface of the small intestine. |

|---|---|

Numéro CAS |

258818-34-7 |

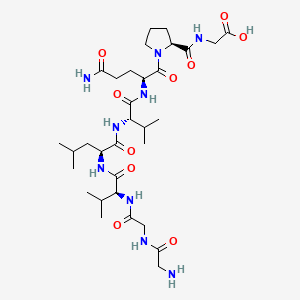

Formule moléculaire |

C32H55N9O10 |

Poids moléculaire |

725.8 g/mol |

Nom IUPAC |

2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C32H55N9O10/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46)/t19-,20-,21-,26-,27-/m0/s1 |

Clé InChI |

ORFLZNAGUTZRLQ-ZMBVWFSWSA-N |

SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN |

Apparence |

Solid powder |

Key on ui other cas no. |

258818-34-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

GGVLVQPG |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Larazotide; AT-2347; AT 2347; AT2347; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.